2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a thiazolyl group, and an acetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate halide.
Acetamide formation: The final step involves the acylation of the amine group on the thiazole ring with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, while the thiazole ring can interact with biological macromolecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- 2-(4-bromophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- 2-(4-methylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S2/c1-19-7-10-8-20-13(15-10)16-12(17)6-18-11-4-2-9(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSCWFFOPWXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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